Enzyme Inhibition: Direct Comparison Shows Thionin Acetate Acts as a Weak Inhibitor of Slt35 and Lysozyme
Thionin acetate was found to be a weak inhibitor of the soluble lytic transglycosylase Slt35 from E. coli and hen egg white lysozyme, while other tested glycosidase inhibitors (1-deoxynojirimycin, castanospermine, thiamet G, miglitol) had no effect [1]. The compound exhibited a synergistic effect, increasing the potency of the antibiotic ampicillin against an E. coli laboratory strain, a property not observed with the other glycosidase inhibitors in the study [2].
| Evidence Dimension | Enzyme Inhibition & Antibiotic Synergy |
|---|---|
| Target Compound Data | Weak inhibitor of Slt35 and lysozyme; increased ampicillin inhibition zone diameter when co-administered |
| Comparator Or Baseline | 1-deoxynojirimycin, castanospermine, thiamet G, miglitol (all showed no inhibition of Slt35) |
| Quantified Difference | Inhibition observed only for thionine acetate; exact IC50 values were not the primary comparator but the qualitative observation of inhibition vs. no inhibition is the key differentiator. |
| Conditions | Turbidimetric assay using Micrococcus lysodeikticus cell suspension; ampicillin disk diffusion assay against E. coli JM109. |
Why This Matters
This identifies thionin acetate as a unique tool compound for studying lytic transglycosylases and exploring synergistic antibacterial strategies, unlike standard glycosidase inhibitors.
- [1] Mezoughi, A. et al. (2021). The Lysozyme Inhibitor Thionine Acetate Is Also an Inhibitor of the Soluble Lytic Transglycosylase Slt35 from Escherichia coli. Molecules, 26(14), 4189. Abstract. View Source
- [2] Mezoughi, A. et al. (2021). The Lysozyme Inhibitor Thionine Acetate Is Also an Inhibitor of the Soluble Lytic Transglycosylase Slt35 from Escherichia coli. Molecules, 26(14), 4189. Results: Effect on ampicillin. View Source
